ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate
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Overview
Description
Ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate is a complex organic compound that features a piperazine ring substituted with a phenyl group and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine. This can be achieved by reacting phenylamine with diethanolamine under acidic conditions to form the piperazine ring.
Introduction of the Hydroxyimino Group: The next step is the introduction of the N-hydroxyimino group. This can be done by reacting the piperazine derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Esterification: The final step involves the esterification of the hydroxyimino compound with ethyl chloroacetate in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of drugs targeting neurological disorders due to its piperazine structure.
Biological Studies: The compound is used in studies exploring enzyme inhibition and receptor binding, particularly in the context of neurotransmitter systems.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. The hydroxyimino group may participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate can be compared with other piperazine derivatives such as:
4-Phenylpiperazine: Lacks the ester and hydroxyimino groups, making it less versatile in terms of chemical reactivity.
N-Hydroxyimino-4-phenylpiperazine: Similar but lacks the ester group, which limits its potential modifications.
Ethyl 4-phenylpiperazine-1-carboxylate: Contains an ester group but lacks the hydroxyimino group, affecting its binding properties and reactivity.
The unique combination of the hydroxyimino and ester groups in this compound provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl (2E)-2-hydroxyimino-2-(4-phenylpiperazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-2-20-14(18)13(15-19)17-10-8-16(9-11-17)12-6-4-3-5-7-12/h3-7,19H,2,8-11H2,1H3/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLQYVMHPHOISI-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)N1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/N1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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